2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl-
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Overview
Description
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their pharmacological properties, particularly their anxiolytic, sedative, and muscle relaxant effects. This specific compound has a unique structure that contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- typically involves the reaction of o-phenylenediamine with ketones under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The process involves multiple steps, including cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- involves binding to specific receptors in the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The compound’s interaction with these receptors modulates neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-1-(3-(dimethylamino)propyl)-4-phenyl- is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. These differences can influence its potency, duration of action, and side effect profile .
Properties
CAS No. |
126568-02-3 |
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Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-phenyl-3H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C20H23N3O/c1-22(2)13-8-14-23-19-12-7-6-11-17(19)21-18(15-20(23)24)16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 |
InChI Key |
GHOXUBCKBWJHMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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